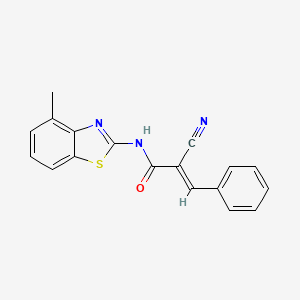
Eicosyl hexacosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eicosyl hexacosanoate is a long-chain ester compound with the molecular formula C46H92O2. It is composed of eicosyl alcohol and hexacosanoic acid. This compound is known for its significant role in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Eicosyl hexacosanoate can be synthesized through the esterification reaction between eicosyl alcohol and hexacosanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
[ \text{C}_2\text{H}_5\text{OH} + \text{C}_2\text{H}_5\text{COOH} \rightarrow \text{C}_2\text{H}_5\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure and high-temperature conditions to increase the reaction rate and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Eicosyl hexacosanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield eicosyl alcohol and hexacosanoic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves using a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used for the reduction of esters.
Major Products Formed
Hydrolysis: Eicosyl alcohol and hexacosanoic acid.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Eicosyl alcohol.
Aplicaciones Científicas De Investigación
Eicosyl hexacosanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research explores its potential as a component in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of lubricants, surfactants, and cosmetics due to its long-chain structure and stability.
Mecanismo De Acción
The mechanism of action of eicosyl hexacosanoate involves its interaction with cellular membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing eicosyl alcohol and hexacosanoic acid, which can then participate in various metabolic pathways. The compound’s long-chain structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Hexacosanoic acid:
Eicosyl alcohol:
Uniqueness
Eicosyl hexacosanoate is unique due to its combination of a long-chain alcohol and a long-chain fatty acid, resulting in a compound with distinct physical and chemical properties. Its stability and biocompatibility make it valuable in various applications, distinguishing it from other long-chain esters.
Propiedades
Número CAS |
121877-83-6 |
|---|---|
Fórmula molecular |
C46H92O2 |
Peso molecular |
677.2 g/mol |
Nombre IUPAC |
icosyl hexacosanoate |
InChI |
InChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-30-32-34-36-38-40-42-44-46(47)48-45-43-41-39-37-35-33-31-29-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3 |
Clave InChI |
QUULGYZOHAYXQD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)


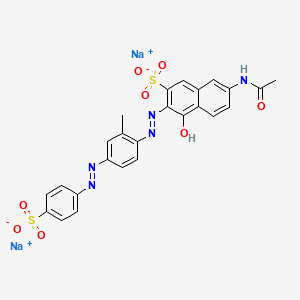
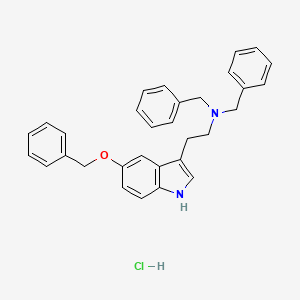
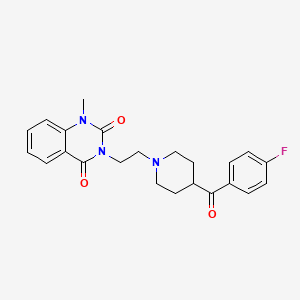



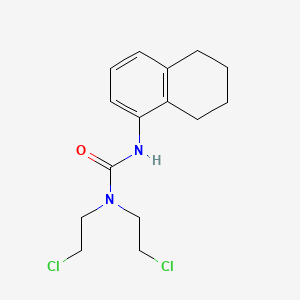
![[(3S,3aR,6S,6aS)-3-[4-[3-(5,6-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15185905.png)

